n1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine
Overview
Description
N1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine, also known as N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine, is a chemical compound with the molecular formula C8H9F3N2 . It has a molecular weight of 190.17 .
Synthesis Analysis
While specific synthesis methods for n1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine were not found, similar compounds have been synthesized using various methods. For instance, a monosubstituted benzene-1,2-diamine building block, N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine, was prepared in two steps from commercially available 3,5-bis(trifluoromethyl)benzylamine and 1-fluoro-2-nitrobenzene .Molecular Structure Analysis
The molecular structure of n1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine consists of a benzene ring with two amine groups and a trifluoromethyl group attached . The exact structure can be viewed using a 3D molecular viewer .Physical And Chemical Properties Analysis
N1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine has a melting point of 53°C and a boiling point of 249.7°C . It has a density of 1.314g/cm3 . The compound is predicted to have a pKa of 5.33 .Scientific Research Applications
Synthesis of Diaminobenzene Derivatives
The compound is used in the synthesis of diaminobenzene derivatives . These derivatives have found innumerable applications, including the formation of arylbenzimidazoles, benzotriazolium salts, and biologically active compounds .
Organic Light-Emitting Diodes (OLEDs)
Substituted diaminobenzenes, which can be synthesized from this compound, are used as starting materials for the preparation of arylbenzimidazole-based organic light-emitting diodes .
Lewis Acid Catalyst
Benzotriazolium salts prepared by reaction of substituted benzenediamines with tert-butyl nitrite followed by treatment with trimethyloxonium tetrafluoroborate are used as a Lewis acid catalyst in the Nazarov reaction .
Organic Electronic Devices
Dihydrotetraazaanthracenes have been prepared by cyclization of N-substituted orto-phenylenediamines as new materials for use in organic electronic devices .
Cytotoxicity Against Cancer Cells
1,2-Disubstituted benzimidazoles based on substituted diaminobenzenes have been tested for their cytotoxicity against cancer cells .
Non-Covalent Organocatalysts
Benzene-1,2-diamine derivatives have been tested as donors for double hydrogen bond donors in non-covalent organocatalysts .
Synthesis of Aromatic Polyamides
Triphenylamine-based diamines are important and versatile monomers for the synthesis of aromatic polyamides with different properties .
Organocatalysts Bearing Benzene-1,2-diamine
Recently, the synthesis and catalytic activity of (S)-quininamine-based organocatalysts bearing benzene-1,2-diamine as hydrogen bond donors have been reported .
Safety and Hazards
N1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine is classified as harmful by inhalation, in contact with skin, and if swallowed . It is recommended to wear suitable personal protective equipment, approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and eye protection when handling this compound .
properties
IUPAC Name |
1-N-methyl-4-(trifluoromethyl)benzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c1-13-7-3-2-5(4-6(7)12)8(9,10)11/h2-4,13H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYSQBACVABOFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351968 | |
Record name | n1-methyl-4-(trifluoromethyl)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine | |
CAS RN |
35203-49-7 | |
Record name | n1-methyl-4-(trifluoromethyl)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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